molecular formula C17H21N3O B11039873 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B11039873
M. Wt: 283.37 g/mol
InChI Key: UXBZXTKPJWHCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles

Preparation Methods

The synthesis of 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired pyrimido[1,2-a]benzimidazole derivative .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and other interactions with biological macromolecules contributes to its overall mechanism of action .

Comparison with Similar Compounds

3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting combination of chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

3-hexyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C17H21N3O/c1-3-4-5-6-9-13-12(2)18-17-19-14-10-7-8-11-15(14)20(17)16(13)21/h7-8,10-11H,3-6,9H2,1-2H3,(H,18,19)

InChI Key

UXBZXTKPJWHCAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.